N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea is a small-molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. IMPDH is a key enzyme involved in the de novo synthesis of purine nucleotides []. Inhibiting IMPDH can disrupt this synthesis pathway, making it a target for developing treatments for diseases like cancer and autoimmune disorders.
A new, efficient method for synthesizing N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea (specifically, the closely related analogue BMS-337197) has been reported []. This method utilizes the readily available 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent and achieves the target compound in 9 steps with an overall yield of 55% on a multigram scale [].
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea, specifically its analogue BMS-337197, has shown potent in vitro and in vivo activity as an IMPDH inhibitor [].
Inhibition of Antibody Production: This compound demonstrated excellent in vivo activity in inhibiting antibody production in mice []. This suggests its potential for treating antibody-mediated autoimmune diseases.
Adjuvant-Induced Arthritis Model: It also showed efficacy in the adjuvant-induced arthritis model in rats, indicating potential for treating inflammatory arthritis [].
CAS No.: 2381-87-5
CAS No.: 16032-02-3
CAS No.: